Cas no 920036-25-5 (Benzoxazole, 2-(bromomethyl)-7-chloro-)

Benzoxazole, 2-(bromomethyl)-7-chloro-, is a brominated heterocyclic compound featuring a reactive bromomethyl group at the 2-position and a chloro substituent at the 7-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex benzoxazole derivatives. The bromomethyl group offers a versatile handle for further functionalization via nucleophilic substitution or cross-coupling reactions, while the chloro substituent enhances its utility in selective modifications. Its stability under standard conditions and compatibility with a range of reaction conditions make it suitable for pharmaceutical and agrochemical applications. The compound is typically handled under inert conditions due to its sensitivity to moisture and light.
Benzoxazole, 2-(bromomethyl)-7-chloro- structure
920036-25-5 structure
Product Name:Benzoxazole, 2-(bromomethyl)-7-chloro-
CAS No:920036-25-5
MF:C8H5BrClNO
MW:246.488400220871
CID:759076
PubChem ID:57443609
Update Time:2025-05-22

Benzoxazole, 2-(bromomethyl)-7-chloro- Chemical and Physical Properties

Names and Identifiers

    • Benzoxazole, 2-(bromomethyl)-7-chloro-
    • 2-(bromomethyl)-7-chloro-1,3-benzoxazole
    • 2-(Bromomethyl)-7-chlorobenzo[d]oxazole
    • DTXSID40726494
    • FT-0735292
    • 920036-25-5
    • SCHEMBL3613930
    • Inchi: 1S/C8H5BrClNO/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2
    • InChI Key: ZFGARWVOJLGTIS-UHFFFAOYSA-N
    • SMILES: BrCC1=NC2C=CC=C(C=2O1)Cl

Computed Properties

  • Exact Mass: 244.92430g/mol
  • Monoisotopic Mass: 244.92430g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26Ų

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Additional information on Benzoxazole, 2-(bromomethyl)-7-chloro-

Benzoxazole, 2-(bromomethyl)-7-chloro- (CAS No. 920036-25-5)

Benzoxazole, 2-(bromomethyl)-7-chloro- (CAS No. 920036-25-5) is a versatile and intriguing compound in the realm of organic chemistry. This compound, often referred to as 7-chloro-2-(bromomethyl)benzoxazole, belongs to the family of benzoxazoles, which are known for their unique structural properties and wide-ranging applications in various fields such as materials science, pharmaceuticals, and electronics. The presence of both bromine and chlorine substituents on the benzoxazole ring introduces distinct electronic and steric effects, making this compound a valuable building block for further chemical transformations.

The benzoxazole core of this compound is a bicyclic structure consisting of a benzene ring fused with an oxazole ring. The oxazole moiety is characterized by its five-membered ring containing one oxygen atom and one nitrogen atom. In this specific compound, the bromine atom is attached to the methyl group at position 2 of the benzoxazole ring, while the chlorine atom is located at position 7. This substitution pattern not only enhances the compound's reactivity but also opens up possibilities for selective chemical modifications.

Recent advancements in synthetic chemistry have led to innovative methods for synthesizing 7-chloro-2-(bromomethyl)benzoxazole. One such approach involves the nucleophilic substitution of an appropriate precursor with bromine and chlorine substituents under controlled conditions. These methods have been optimized to achieve high yields and purity, making this compound more accessible for research and industrial applications.

The electronic properties of 7-chloro-2-(bromomethyl)benzoxazole make it an attractive candidate for use in organic electronics. The conjugated system within the benzoxazole ring facilitates electron delocalization, which is crucial for applications such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Researchers have explored the use of this compound as a building block for constructing advanced materials with tailored electronic properties.

In addition to its electronic applications, 7-chloro-2-(bromomethyl)benzoxazole has shown promise in medicinal chemistry. The bromine and chlorine substituents can serve as handles for further functionalization, enabling the creation of bioactive molecules with potential therapeutic applications. Recent studies have highlighted its role as an intermediate in the synthesis of complex heterocyclic compounds with anti-inflammatory and anticancer properties.

The synthesis of 7-chloro-2-(bromomethyl)benzoxazole involves a series of carefully controlled reactions that ensure the precise placement of substituents on the benzoxazole ring. One common method involves the Friedel-Crafts alkylation reaction, where a bromomethyl group is introduced onto the aromatic ring in the presence of a Lewis acid catalyst. Subsequent chlorination at position 7 completes the structure, yielding the final product with high regioselectivity.

Despite its complexity, 7-chloro-2-(bromomethyl)benzoxazole exhibits excellent stability under normal storage conditions. Its physical properties, including melting point and solubility, have been extensively characterized to ensure its suitability for various chemical processes. The compound's stability makes it ideal for long-term storage and transportation without degradation.

From an environmental perspective, 7-chloro-2-(bromomethyl)benzoxazole has been evaluated for its potential impact on ecosystems. Studies indicate that it undergoes biodegradation under specific conditions, minimizing its environmental footprint when handled responsibly. This aligns with growing industry trends toward sustainable chemistry practices.

In conclusion, Benzoxazole, 2-(bromomethyl)-7-chloro- (CAS No. 920036-25-5) stands out as a significant compound in modern organic chemistry due to its unique structure and diverse applications. Its role as a building block in materials science and medicinal chemistry continues to drive innovation across multiple disciplines. As research into its properties advances, this compound is poised to contribute even more significantly to cutting-edge technologies and therapeutic solutions.

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